molecular formula C15H15NO2 B2624169 N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide CAS No. 2034378-38-4

N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide

Cat. No.: B2624169
CAS No.: 2034378-38-4
M. Wt: 241.29
InChI Key: AWDXZOQTPOOXLO-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound features a cyclopropane ring attached to a carboxamide group, which is further linked to a benzyl group substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which can then be further modified to introduce the benzyl and cyclopropanecarboxamide groups . The reaction conditions often include the use of nitrating agents such as nitric acid and acetic anhydride, with sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic benzyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity. The carboxamide group can form hydrogen bonds with target molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(13-5-6-13)16-9-11-1-3-12(4-2-11)14-7-8-18-10-14/h1-4,7-8,10,13H,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDXZOQTPOOXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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